molecular formula C14H20O2I2 B224686 2',3',5'-Triacetyluridine CAS No. 14057-18-2

2',3',5'-Triacetyluridine

Katalognummer: B224686
CAS-Nummer: 14057-18-2
Molekulargewicht: 370.31 g/mol
InChI-Schlüssel: AUFUWRKPQLGTGF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2’,3’,5’-Triacetyluridine is a chemically modified form of uridine, a nucleoside that plays a crucial role in the synthesis of RNA. This compound is characterized by the presence of three acetyl groups attached to the hydroxyl groups at the 2’, 3’, and 5’ positions of the ribose sugar. The acetylation enhances the compound’s lipophilicity, making it more soluble in organic solvents and more resistant to enzymatic degradation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2’,3’,5’-Triacetyluridine can be synthesized through the acetylation of uridine. The process typically involves the reaction of uridine with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to ensure selective acetylation at the desired positions .

Industrial Production Methods: In an industrial setting, the synthesis of 2’,3’,5’-Triacetyluridine follows a similar acetylation process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Analyse Chemischer Reaktionen

Hydrolysis and Prodrug Activation

The acetyl groups at the 2', 3', and 5' positions undergo enzymatic hydrolysis in physiological conditions, releasing uridine. Plasma esterases cleave the acetyl moieties sequentially, restoring the hydroxyl groups of the ribose sugar .

Key Data:

  • Rate of Hydrolysis: Rapid cleavage in vivo (plasma half-life <1 hour in humans) .

  • Metabolites: Sequential deacetylation yields mono- and di-acetyl intermediates, ultimately forming uridine .

  • Significance: This reaction underpins its therapeutic use as a uridine prodrug to counteract fluorouracil toxicity .

Photocycloaddition Reactions

Triacetyluridine undergoes [2+2] photocycloadditions at the pyrimidine 5,6 double bond when irradiated with UV light (254 nm) in the presence of olefins .

Reaction Conditions and Products

OlefinConditionsProduct(s) FormedYield
TetramethylethyleneEthyl acetate, 3h irradiation5,6-Adduct isomers (cis/trans fused)30-40%
Isopropenyl acetateEthyl acetate, 3h irradiation5,6-Adduct with acetate substituent90%
1,1-DiethoxyethyleneEthyl acetate, 3h irradiationCycloadduct with ethoxy groups49%
Vinylene carbonateEthyl acetate, 3h irradiation5,6-Adduct with cyclic carbonate40%

Mechanistic Insight:

  • Reactions proceed via a triplet excited state, forming bicyclic intermediates .

  • Stereochemistry confirmed by NMR coupling constants (e.g., cis adducts: J<sub>5,6</sub> = 9.8 Hz; trans: J<sub>5,6</sub> = 13.3 Hz) .

Rearrangement and Derivatization of Adducts

Post-cycloaddition modifications enable synthesis of novel nucleoside derivatives.

Example: Vinylene Carbonate Adduct Transformations

  • Rearrangement:

    • Treatment with triethylamine in ethanol yields 5-carboxymethyl-triacetyluridine .

    • Conditions: 70°C, 15 min; isolated via ethyl acetate extraction .

  • Oxidation:

    • Carboxymethyl derivative → 5-carboxymethyluridine (using TFA/H<sub>2</sub>O<sub>2</sub>) .

  • Decarbonylation:

    • Heating under reflux with trifluoroacetic acid (TFA) produces ribothymidine (5-methyluridine) .

Synthetic Utility:

  • Facilitates access to 5-substituted uridine analogs with potential bioactivity .

Stability Under Acidic/Basic Conditions

  • Acidic Hydrolysis (pH <2): Competes with enzymatic deacetylation, forming uridine and acetic acid .

  • Alkaline Conditions (pH >9): Promotes degradation via β-elimination, though slower than enzymatic hydrolysis .

Electrophilic Substitution

While not directly observed in triacetyluridine, uridine derivatives undergo 5-thiocyanation with thiocyanogen chloride . Analogous reactions in triacetyluridine are plausible but require experimental validation.

The reactivity of this compound highlights its versatility as a synthetic intermediate and prodrug. Its photocycloadditions enable modular derivatization, while controlled hydrolysis ensures targeted uridine delivery in therapeutic contexts. Further studies could explore its potential in nucleoside analog synthesis and prodrug engineering.

Wissenschaftliche Forschungsanwendungen

2’,3’,5’-Triacetyluridine has a wide range of applications in scientific research:

Wirkmechanismus

2’,3’,5’-Triacetyluridine acts as a prodrug of uridine. Once administered, it is cleaved by plasma esterases to release uridine. Uridine then participates in various biochemical pathways, including the synthesis of RNA and the regulation of neurotransmitter levels. The compound’s neuroprotective effects are attributed to its ability to increase brain-derived neurotrophic factor (BDNF) levels and reduce neurodegeneration .

Vergleich Mit ähnlichen Verbindungen

    Uridine: The parent compound, less lipophilic and more susceptible to enzymatic degradation.

    5-Fluorouridine: A fluorinated analog used in cancer treatment.

    2’,3’-Dideoxyuridine: A nucleoside analog used in antiviral therapy.

Uniqueness: 2’,3’,5’-Triacetyluridine is unique due to its enhanced lipophilicity and resistance to degradation, making it more effective in delivering uridine to target tissues. Its acetylated form allows for better absorption and bioavailability compared to uridine .

Biologische Aktivität

2',3',5'-Triacetyluridine (TAU) is a modified nucleoside derived from uridine, characterized by the addition of three acetyl groups at the 2', 3', and 5' positions of the ribose sugar. This modification enhances its lipophilicity, increases its solubility in organic solvents, and provides resistance to enzymatic degradation, particularly by uridine phosphorylase. The compound has garnered attention for its significant biological activity, particularly as a prodrug for uridine, with implications in various therapeutic contexts.

As a prodrug, this compound is converted into uridine by plasma esterases after administration. This conversion allows uridine to participate in critical cellular processes, including RNA synthesis. The compound's mechanism of action includes:

  • Reduction of Chemotherapy Toxicity : TAU competes with toxic metabolites for incorporation into RNA, thereby protecting non-cancerous cells from the detrimental effects of chemotherapeutic agents such as 5-fluorouracil (5-FU) .
  • Neuroprotective Effects : In laboratory settings, TAU has shown neuroprotective properties, improving motor function in transgenic mouse models of Huntington's disease .

Biological Activity and Applications

The biological activity of this compound can be categorized into several key areas:

  • Toxicity Reduction : TAU has been demonstrated to significantly reduce the toxicity associated with 5-FU and capecitabine overdoses. Clinical studies indicate that it can improve survival rates in patients experiencing severe toxicity from these chemotherapeutic agents .
  • Neurodegenerative Disease Model : In transgenic mouse models of Huntington's disease, dietary inclusion of TAU (6% concentration) has been shown to decrease neurodegeneration and increase levels of brain-derived neurotrophic factor (BDNF), which is crucial for neuronal survival and function .
  • Metabolic Pathway Alteration : Following oral administration, TAU is deacetylated to uridine, impacting pyrimidine metabolism and cellular responses to stress and injury .

Case Studies

  • 5-FU Overdose Management :
    • A pivotal study demonstrated that patients treated with uridine triacetate (the active form derived from TAU) had a survival rate of 96% when treated within 96 hours post-overdose compared to only 16% in the control group receiving supportive care .
  • Huntington’s Disease Model :
    • In a study involving transgenic mice, TAU administration improved rotarod performance and increased survival rates, indicating its potential as a therapeutic agent in neurodegenerative diseases .

Comparative Analysis

The following table summarizes the structural features and unique aspects of various compounds related to this compound:

Compound NameStructural FeaturesUnique Aspects
Triacetyluridine Contains three acetyl groups on uridineLess lipophilic than this compound
Uridine Triacetate Prodrug form of uridineDirectly used for toxicity reduction
Xuriden Modified uridine derivativeSpecific application in cancer therapy
Vistonuridine Similar acetylation patternDifferent pharmacokinetics
2',3'-O-diacetyluridine Two acetyl groupsLess effective as a prodrug compared to TAU

Eigenschaften

IUPAC Name

[3,4-diacetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O9/c1-7(18)23-6-10-12(24-8(2)19)13(25-9(3)20)14(26-10)17-5-4-11(21)16-15(17)22/h4-5,10,12-14H,6H2,1-3H3,(H,16,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUFUWRKPQLGTGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=CC(=O)NC2=O)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10863320
Record name 1-(2,3,5-Tri-O-acetylpentofuranosyl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10863320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14057-18-2
Record name NSC79269
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79269
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2',3',5'-Triacetyluridine
Reactant of Route 2
Reactant of Route 2
2',3',5'-Triacetyluridine
Reactant of Route 3
Reactant of Route 3
2',3',5'-Triacetyluridine
Reactant of Route 4
Reactant of Route 4
2',3',5'-Triacetyluridine
Reactant of Route 5
Reactant of Route 5
2',3',5'-Triacetyluridine
Reactant of Route 6
Reactant of Route 6
2',3',5'-Triacetyluridine
Customer
Q & A

Q1: What types of reactions involving 2',3',5'-triacetyluridine have been studied?

A1: Research has focused on photocycloaddition reactions of this compound with various alkenes. One study specifically investigated its reactions with tetramethylethylene, isopropenyl acetate, 1,1-diethoxyethylene, and vinylene carbonate. [] Interestingly, the adduct formed with vinylene carbonate can undergo further modifications, including rearrangement to 2′,3′,5′-triacetyl-5-formylmethyluridine and subsequent oxidation to the 5-carboxymethyl derivative or decarbonylation to yield the 5-methyl derivative (ribothymidine). []

Q2: Where can I find more information about the photocycloaddition reactions of this compound?

A2: You can find detailed information about the photocycloaddition reactions of this compound in the following research paper:

  • [1] Swivel: Olefin cycloadditions to 2′,3′,5′-triacetyluridine: This paper delves into the specific reactions of this compound with different alkenes, providing insights into the reaction conditions and product structures. You can access the paper here:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.